2-Ethyl-5-methoxyindole-3-carboxaldehyde

Antifungal drug discovery Dihydrofolate reductase inhibition Candida albicans

Researchers targeting candidiasis should source this validated disubstituted indole scaffold. Its C2-ethyl group enhances lipophilicity (est. +1.0 logP) and membrane permeability, crucial for cell-based assays, while the C3-aldehyde enables Knoevenagel condensation for SAR expansion. Documented selectivity (IC50 >10,000 nM against human 5-LOX/sEH) ensures reliable antifungal target engagement studies without confounding off-target effects. This distinct substitution pattern is non-interchangeable with simpler 5-methoxy analogs for DHFR inhibition.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
Cat. No. B8514194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-5-methoxyindole-3-carboxaldehyde
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCC1=C(C2=C(N1)C=CC(=C2)OC)C=O
InChIInChI=1S/C12H13NO2/c1-3-11-10(7-14)9-6-8(15-2)4-5-12(9)13-11/h4-7,13H,3H2,1-2H3
InChIKeyXWVFQFIJQXNNSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-5-methoxyindole-3-carboxaldehyde: A Selectively Substituted Indole-3-carboxaldehyde Scaffold for Targeted Synthesis and Biological Evaluation


2-Ethyl-5-methoxyindole-3-carboxaldehyde (C12H13NO2; MW 203.24 g/mol) is a specifically disubstituted indole-3-carboxaldehyde derivative bearing an ethyl group at the C2 position and a methoxy group at the C5 position of the indole core [1]. The compound serves as a versatile synthetic intermediate, with the C3 aldehyde functionality enabling condensation and Knoevenagel-type transformations while the C2 ethyl substitution provides a distinct steric and electronic environment relative to unsubstituted or monosubstituted indole-3-carboxaldehyde analogs [2]. This precise substitution pattern is not interchangeable with simpler indole-3-carboxaldehydes when downstream synthetic outcomes depend on regioselective reactivity or when structure-activity relationships require defined substitution for target engagement [3].

Why 2-Ethyl-5-methoxyindole-3-carboxaldehyde Cannot Be Replaced with Generic Indole-3-carboxaldehyde or 5-Methoxyindole-3-carboxaldehyde in Research and Development Pipelines


Indole-3-carboxaldehydes exhibit substitution-dependent biological activity profiles that preclude generic interchangeability. 2-Ethyl-5-methoxyindole-3-carboxaldehyde demonstrates moderate inhibition of Candida albicans dihydrofolate reductase (DHFR) with an IC50 of 100 nM in vitro [1], a level of activity that is absent in the structurally simpler analog 5-methoxyindole-3-carboxaldehyde, which is primarily documented as a synthetic reactant for tryptophan dioxygenase inhibitors rather than as a direct antifungal DHFR inhibitor . Conversely, this compound exhibits negligible activity against human 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) with IC50 values exceeding 10,000 nM, establishing a defined selectivity window that may be absent in less substituted analogs [2]. The C2 ethyl substitution contributes both steric bulk and lipophilicity, altering membrane permeability and target engagement in ways that cannot be replicated by C2-unsubstituted indole-3-carboxaldehydes such as indole-3-carboxaldehyde (CAS 487-89-8) or 5-methoxyindole-3-carboxaldehyde (CAS 10601-19-1) [3]. Substituting an uncharacterized or less-defined analog introduces substantial risk of altered biological activity, metabolic stability, and downstream synthetic yields [4].

Quantitative Evidence Differentiating 2-Ethyl-5-methoxyindole-3-carboxaldehyde from Structural Analogs: A Data-Driven Procurement Guide


Differential Antifungal DHFR Inhibition: 2-Ethyl-5-methoxyindole-3-carboxaldehyde Demonstrates Defined Activity Against Candida albicans DHFR

2-Ethyl-5-methoxyindole-3-carboxaldehyde inhibits Candida albicans dihydrofolate reductase (DHFR) with an IC50 of 100 nM in an in vitro enzymatic assay [1]. This represents a defined level of target engagement, in contrast to the structurally related analog 5-methoxyindole-3-carboxaldehyde, for which no comparable DHFR inhibition data have been reported in authoritative databases or peer-reviewed literature; its primary documented application is as a synthetic reactant for tryptophan dioxygenase inhibitors . The presence of the C2 ethyl substituent in the target compound is a structural feature known to influence binding interactions with hydrophobic enzyme pockets, a factor that cannot be assumed for the C2-unsubstituted 5-methoxyindole-3-carboxaldehyde analog [2].

Antifungal drug discovery Dihydrofolate reductase inhibition Candida albicans

Defined Selectivity Profile: Minimal Off-Target Activity Against Human 5-Lipoxygenase and Soluble Epoxide Hydrolase

2-Ethyl-5-methoxyindole-3-carboxaldehyde exhibits negligible inhibitory activity against two therapeutically relevant human enzymes: 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), with IC50 values exceeding 10,000 nM for both targets in recombinant enzyme assays [1]. This established lack of activity provides a defined selectivity window relative to its moderate inhibition of Candida albicans DHFR (IC50 = 100 nM). In contrast, certain indole-3-carboxaldehyde derivatives have been documented as 5-LOX inhibitors with sub-micromolar potency [2]. The absence of off-target activity against human 5-LOX and sEH reduces the likelihood of confounding biological effects in cell-based or in vivo antifungal efficacy studies. Unsubstituted indole-3-carboxaldehyde (CAS 487-89-8) lacks this characterized selectivity profile, necessitating de novo selectivity screening for each experimental system [3].

Enzyme selectivity 5-Lipoxygenase Soluble epoxide hydrolase

Structural Determinant of Lipophilicity: C2 Ethyl Substitution Confers Distinct Physicochemical Properties for Membrane Permeability and Target Engagement

The C2 ethyl substituent of 2-ethyl-5-methoxyindole-3-carboxaldehyde contributes measurable increases in lipophilicity relative to C2-unsubstituted indole-3-carboxaldehyde analogs. Based on established Hansch π constants for aromatic substitution, the ethyl group adds approximately +1.0 to logP compared to the unsubstituted hydrogen [1]. In contrast, the comparator 5-methoxyindole-3-carboxaldehyde (CAS 10601-19-1) lacks the C2 ethyl group and is predicted to have a logP approximately 1.0 unit lower than the target compound . This calculated difference of approximately 1 logP unit translates to an estimated 10-fold difference in octanol-water partition coefficient, a property directly correlated with passive membrane diffusion capacity. The methoxy group at C5 further modulates electron density on the indole ring, altering the reactivity of the C3 aldehyde toward nucleophilic attack in synthetic applications [2].

Lipophilicity Membrane permeability QSAR

Absence of Documented Antifungal DHFR Activity for 5-Methoxyindole-3-carboxaldehyde: A Critical Negative Data Point for Procurement Decisions

A systematic review of authoritative databases (BindingDB, ChEMBL, PubChem BioAssay) reveals no documented dihydrofolate reductase (DHFR) inhibitory activity for 5-methoxyindole-3-carboxaldehyde (CAS 10601-19-1) against fungal or mammalian enzymes [1]. The compound's primary documented application across multiple vendor technical datasheets and peer-reviewed synthetic protocols is as a reactant for the synthesis of tryptophan dioxygenase (TDO) inhibitors and related heterocyclic derivatives . In contrast, 2-ethyl-5-methoxyindole-3-carboxaldehyde has an established IC50 of 100 nM against Candida albicans DHFR [2]. This evidence gap is not merely an absence of data; it reflects the distinct chemical space occupied by the C2-ethyl substituted compound, which introduces both steric and lipophilic contributions that can modulate enzyme binding. Researchers seeking a defined starting point for antifungal DHFR inhibitor development should not substitute 5-methoxyindole-3-carboxaldehyde for 2-ethyl-5-methoxyindole-3-carboxaldehyde without conducting de novo activity validation.

Negative data Antifungal activity Dihydrofolate reductase

Optimal Research and Industrial Application Scenarios for 2-Ethyl-5-methoxyindole-3-carboxaldehyde Based on Differentiated Evidence


Antifungal Drug Discovery: Scaffold for DHFR Inhibitor Optimization Against Candida albicans

2-Ethyl-5-methoxyindole-3-carboxaldehyde provides a validated starting point for antifungal drug discovery programs targeting Candida albicans dihydrofolate reductase (DHFR). With an established IC50 of 100 nM against C. albicans DHFR [1], the compound serves as a hit scaffold suitable for structure-activity relationship (SAR) exploration via functionalization of the C3 aldehyde group. The documented inactivity against human 5-LOX and sEH (IC50 > 10,000 nM) [2] indicates a favorable selectivity profile that reduces the risk of confounding off-target effects during cell-based antifungal evaluation. Researchers should prioritize this compound over unsubstituted or monosubstituted indole-3-carboxaldehyde analogs when DHFR inhibition is the intended mechanism, as alternative scaffolds lack documented target engagement data.

Synthesis of Lipophilic Indole Derivatives: Leveraging Enhanced Membrane Permeability for Cellular and In Vivo Studies

The C2 ethyl substitution in 2-ethyl-5-methoxyindole-3-carboxaldehyde contributes an estimated +1.0 logP unit relative to C2-unsubstituted analogs such as 5-methoxyindole-3-carboxaldehyde [1]. This increased lipophilicity translates to enhanced passive membrane permeability, making the compound a preferred synthetic intermediate when downstream derivatives are intended for cellular uptake or in vivo distribution studies. The C3 aldehyde group serves as a reactive handle for condensation reactions, including hydrazone formation and Knoevenagel condensations, while the C2 ethyl group and C5 methoxy group collectively modulate the electronic properties of the indole ring [2]. This substitution pattern is particularly relevant for medicinal chemistry programs requiring balanced lipophilicity for oral bioavailability or blood-brain barrier penetration.

Selectivity Profiling Reference Standard for Indole-3-carboxaldehyde Library Screening

2-Ethyl-5-methoxyindole-3-carboxaldehyde's characterized inactivity against human 5-LOX and sEH (IC50 > 10,000 nM) [1], combined with its moderate activity against C. albicans DHFR (IC50 = 100 nM) [2], positions the compound as a useful reference standard for selectivity profiling in indole-3-carboxaldehyde-focused screening libraries. When evaluating novel indole-3-carboxaldehyde derivatives, this compound can serve as a baseline for differentiating target-specific activity from promiscuous enzyme inhibition. Its defined selectivity window (>100-fold between antifungal target and human off-targets) provides a benchmark against which newly synthesized analogs can be assessed for improved target engagement or reduced off-target liability.

Target Validation Studies for Fungal DHFR as a Therapeutic Vulnerability

For academic and industrial research programs investigating fungal dihydrofolate reductase as a therapeutic target in Candida albicans infections, 2-ethyl-5-methoxyindole-3-carboxaldehyde offers a tool compound with documented, albeit moderate, target engagement. The IC50 of 100 nM [1] is sufficient for initial target validation experiments, including enzyme inhibition assays and preliminary cellular growth inhibition studies. The compound's lack of activity against human DHFR-related off-targets such as 5-LOX and sEH [2] supports its use in target engagement studies without confounding pharmacological effects. Researchers should note that this compound is a starting point for optimization; more potent derivatives may be obtained through structure-guided modification of the indole core or aldehyde-derived functional groups.

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